4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine
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Overview
Description
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine is a heterocyclic compound that combines an indole moiety with a thiazole ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . The thiazole ring, on the other hand, is a common structural motif in many bioactive molecules . The combination of these two moieties in a single compound makes this compound an interesting subject for scientific research.
Mechanism of Action
Target of Action
Indole derivatives have been known to interact with various proteins and enzymes, playing a significant role in cell biology . For instance, some indole derivatives have shown inhibitory effects on proteins like the 3-phosphoinositide-dependent protein kinase 1 .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives have been implicated in a broad spectrum of cellular transduction pathways . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Cellular Effects
Indole derivatives have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are derived from the metabolism of tryptophan by gut microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine.
Thiosemicarbazide: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
This compound is unique due to the combination of the indole and thiazole moieties, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-11(15-12(13)16-7)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYDFUNKPADCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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